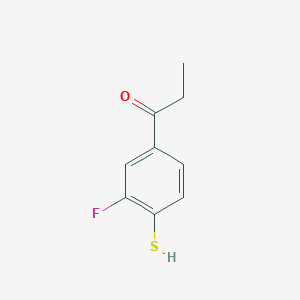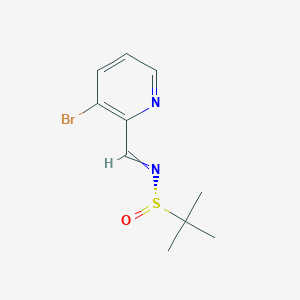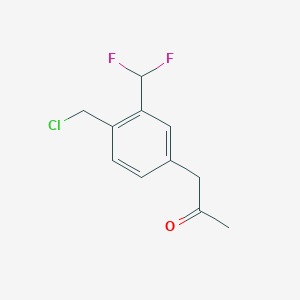
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine and fluorine atoms are introduced into the benzene ring under controlled conditions. The reaction may involve the use of iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu) to facilitate the iodination process. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Formation of azido or cyano derivatives.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability The fluoromethyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and radiopharmaceuticals
Propiedades
Fórmula molecular |
C7H4F2I2 |
|---|---|
Peso molecular |
379.91 g/mol |
Nombre IUPAC |
1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
Clave InChI |
SROGJKDXBIRMGV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)I)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)













